molecular formula C11H20O2 B1581015 cis-3-Hexenyl 3-methylbutanoate CAS No. 10032-11-8

cis-3-Hexenyl 3-methylbutanoate

Cat. No.: B1581015
CAS No.: 10032-11-8
M. Wt: 184.27 g/mol
InChI Key: AIQLNKITFBJPFO-AATRIKPKSA-N
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Description

3-hexenyl isovalerate is a fatty acid ester resulting from the formal condensation of the carboxy group of isovaleric acid with the hydroxy group of hex-3-en-1-ol. It has a role as a flavouring agent and a plant metabolite. It is a fatty acid ester and an olefinic compound. It is functionally related to an isovaleric acid and a hex-3-en-1-ol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10032-11-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-hex-3-enyl] 3-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5+

InChI Key

AIQLNKITFBJPFO-AATRIKPKSA-N

SMILES

CCC=CCCOC(=O)CC(C)C

Isomeric SMILES

CC/C=C/CCOC(=O)CC(C)C

Canonical SMILES

CCC=CCCOC(=O)CC(C)C

density

0.874-0.876

Other CAS No.

35154-45-1
10032-11-8

physical_description

colourless liquid/swet, apple-like odou

Pictograms

Flammable

solubility

soluble in alcohool, most fixed oils;  insolouble- wate

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Cis 3 Hexenyl 3 Methylbutanoate

Characterization of Key Biosynthetic Enzymes

Several key enzymes are indispensable for the formation of this aromatic ester:

Lipoxygenase (LOX): This enzyme catalyzes the initial step, the dioxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT). acs.orgmdpi.com LOXs are widespread in plants and play a crucial role in initiating the oxylipin pathway. longdom.org

Hydroperoxide Lyase (HPL): A member of the cytochrome P450 family (CYP74), HPL is responsible for the rapid cleavage of 13-HPOT. longdom.org This reaction yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. longdom.org

Alcohol Dehydrogenase (ADH): This enzyme facilitates the reduction of the aldehyde (Z)-3-hexenal to the corresponding alcohol, cis-3-Hexenol. google.com

Alcohol Acyltransferase (AAT): This is the final and crucial enzyme in the pathway. AAT catalyzes the esterification reaction between cis-3-Hexenol and an acyl-CoA, in this case, isovaleryl-CoA, to produce cis-3-Hexenyl 3-methylbutanoate. nih.govacs.org

Substrate Specificity and Reaction Kinetics of Associated Enzymes

The efficiency and product profile of the biosynthetic pathway are heavily influenced by the substrate specificity and kinetic properties of the involved enzymes.

Lipoxygenase (LOX): Plant LOXs can exhibit positional specificity, producing either 9- or 13-hydroperoxides of fatty acids. The formation of C6 volatiles like cis-3-Hexenol specifically requires the action of a 13-LOX. longdom.org

Hydroperoxide Lyase (HPL): HPLs also show substrate specificity. For instance, some HPLs preferentially cleave 13-hydroperoxides, leading to the production of C6 aldehydes. longdom.org

Alcohol Dehydrogenase (ADH): The substrate range of ADHs can vary. While some are highly specific for small alcohols like ethanol, others can efficiently reduce a broader range of aldehydes, including the C6 aldehyde (Z)-3-hexenal. nih.govrsc.org

Alcohol Acyltransferase (AAT): AATs often have a broad substrate range, accepting various alcohols and acyl-CoAs. nih.gov However, the specific AATs involved in fruit and leaf aroma production can show preferences for certain substrates, which contributes to the unique blend of esters found in different plant species. For example, studies on strawberry and banana AATs have demonstrated clear preferences for specific alcohol and acyl-CoA combinations. acs.org The availability of both cis-3-Hexenol and 3-methylbutanoyl-CoA, coupled with the presence of an AAT that can efficiently utilize both, is critical for the synthesis of this compound.

Metabolic Regulation and Inducible Biosynthesis

Transcriptional and Post-Translational Control of Biosynthetic Genes

The biosynthesis of plant volatiles, including esters like this compound, is tightly regulated to ensure their production occurs at the appropriate time and in response to specific developmental or environmental signals. This regulation is executed at multiple levels, from the transcription of genes encoding biosynthetic enzymes to the post-translational modification of these enzymes.

Transcriptional Control:

The expression of genes involved in the synthesis of volatile organic compounds (VOCs) is a key regulatory point. mdpi.com Transcription factors (TFs) are proteins that bind to specific DNA sequences in the promoter regions of target genes, thereby controlling their rate of transcription. frontiersin.org Several families of TFs have been implicated in the regulation of secondary metabolite biosynthesis, including those responsible for producing the precursors of this compound. frontiersin.org For instance, WRKY and MYB transcription factors are known to regulate the expression of genes in the terpenoid and phenylpropanoid pathways, which produce a wide array of plant volatiles. frontiersin.orgresearchgate.net While the specific TFs that directly control the genes for this compound biosynthesis are still under investigation, it is understood that their activity is crucial for orchestrating the production of this compound.

The rhythmic emission of many floral and vegetative volatiles suggests a link to the circadian clock. mdpi.com Clock genes can regulate the expression of key biosynthetic genes, leading to daily patterns in volatile release. researchgate.net This temporal regulation is often achieved through the binding of clock-controlled TFs to the promoters of biosynthetic genes.

Post-Translational Control:

Following the translation of mRNA into protein, the activity of biosynthetic enzymes can be further modulated through post-translational modifications (PTMs). These modifications can rapidly alter an enzyme's activity, stability, or localization within the cell, providing a more immediate level of control compared to transcriptional regulation. nih.govusda.gov

Common PTMs that regulate metabolic enzymes in plants include:

Phosphorylation: The addition of a phosphate (B84403) group can activate or deactivate an enzyme.

Glycosylation: The attachment of sugar moieties can affect protein folding, stability, and activity.

Redox regulation: Changes in the cellular redox state can lead to the modification of cysteine residues, altering enzyme function. usda.gov

Proteolysis: The targeted degradation of enzymes can control their abundance. nih.gov

A prominent example of post-translational regulation is seen with 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a key enzyme in the mevalonate (B85504) pathway which produces precursors for certain classes of volatiles. nih.gov The activity of HMGR is known to be regulated by multiple PTMs, demonstrating the complexity of metabolic control. nih.gov While the specific PTMs governing the enzymes directly responsible for the final step in this compound synthesis (the esterification of cis-3-hexenol with 3-methylbutanoic acid) are not fully elucidated, it is highly probable that such mechanisms play a significant role in modulating its production.

Environmental and Biotic Elicitors of this compound Production

The synthesis of this compound, like many other plant volatiles, is not constitutive but is often induced by external stimuli. These elicitors can be either abiotic (environmental) or biotic (originating from other living organisms).

Environmental Elicitors:

Abiotic factors can significantly influence the production and emission of plant volatiles. These stressors can trigger signaling pathways that lead to the upregulation of biosynthetic genes and the subsequent release of volatile compounds.

Abiotic ElicitorEffect on Plant Volatile Production
Light Light is a crucial factor for photosynthesis, which provides the carbon precursors for volatile synthesis. The quality and quantity of light can influence the profile of emitted volatiles. nih.gov
Temperature Temperature affects the enzymatic rates of biosynthetic pathways and the volatility of the compounds themselves. Increased temperatures can lead to higher emission rates.
Mechanical Damage Wounding of plant tissues, such as from wind or physical handling, can induce the production of "green leaf volatiles" (GLVs), a class of compounds that includes the precursors to this compound.
Salinity High salt concentrations in the soil can induce stress responses in plants, including the production of ethylene, a plant hormone known to regulate various developmental processes and stress responses. wikipedia.org

Biotic Elicitors:

Biotic elicitors are molecules produced by other organisms, such as herbivores, pathogens, or beneficial microbes, that can induce defense responses in plants, including the production of volatile compounds. researchgate.netmdpi.com These volatiles can serve various ecological functions, such as attracting natural enemies of herbivores or signaling to neighboring plants. psu.edu

The interaction between an elicitor and the plant often begins with the recognition of the elicitor by plant cell receptors. nih.gov This recognition initiates a signal transduction cascade that ultimately activates transcription factors and upregulates the expression of genes involved in secondary metabolite production. researchgate.netmdpi.com

Biotic ElicitorOriginEffect on Plant Volatile Production
Herbivore Oral Secretions Components in the saliva of feeding insects can act as potent elicitors, triggering the systemic release of a blend of volatiles that can attract predators and parasitoids of the herbivore. psu.eduInduces the de novo synthesis of volatile metabolites from various biochemical pathways. psu.edu
Fungal Cell Wall Fragments Chitin and glucans from fungal cell walls are recognized by plants as indicators of pathogenic attack, leading to the activation of defense responses, including volatile production. nih.govCan stimulate the production of phytoalexins and other secondary metabolites. mdpi.com
Bacterial Components Certain molecules produced by bacteria can also elicit defense responses in plants.Can increase the production of various secondary metabolites. researchgate.net
Plant-derived Molecules Molecules released from damaged plant cells can act as endogenous elicitors, signaling damage to other parts of the same plant or to neighboring plants. nih.govActivates innate defense mechanisms. mdpi.com

The production of this compound is therefore a highly regulated and dynamic process. The intricate interplay of transcriptional and post-translational controls, combined with the influence of a wide range of environmental and biotic elicitors, allows plants to precisely modulate the synthesis and release of this important volatile compound in response to their physiological state and their surrounding environment.

Chemical Synthesis and Derivatization Strategies for Cis 3 Hexenyl 3 Methylbutanoate

Conventional Esterification Approaches

The primary conventional method for synthesizing cis-3-Hexenyl 3-methylbutanoate is through Fischer esterification. This process involves the reaction of cis-3-hexen-1-ol (B126655) with 3-methylbutanoic acid (isovaleric acid) in the presence of an acid catalyst. masterorganicchemistry.comsinofoodsupply.com

Reaction Mechanisms and Catalytic Considerations

The Fischer esterification is an equilibrium reaction. masterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (cis-3-hexen-1-ol). masterorganicchemistry.comyoutube.com The subsequent steps involve proton transfer, the elimination of a water molecule, and finally, deprotonation to yield the ester and regenerate the acid catalyst. masterorganicchemistry.com

The choice of catalyst is crucial. Strong mineral acids are effective, but their use can lead to side reactions and purification challenges. To drive the equilibrium towards the product side, it is common to use one of the reactants, typically the alcohol, in large excess or to remove the water formed during the reaction. masterorganicchemistry.com

Optimization of Synthetic Yields and Purity

To maximize the yield and purity of this compound, several factors in the esterification process must be optimized.

Key Optimization Parameters for Conventional Esterification:

ParameterDescriptionDesired Condition
Reactant Molar Ratio The ratio of cis-3-hexen-1-ol to 3-methylbutanoic acid.Using an excess of one reactant (usually the alcohol) shifts the equilibrium to favor ester formation. masterorganicchemistry.com
Catalyst Concentration The amount of acid catalyst used.Sufficient to catalyze the reaction effectively without causing significant side reactions or corrosion.
Temperature The reaction temperature influences the reaction rate.Typically controlled between 60 to 120 degrees Celsius. sinofoodsupply.com
Reaction Time The duration of the reaction.Monitored to achieve maximum conversion without product degradation.
Water Removal Removal of the water byproduct.Techniques like azeotropic distillation (e.g., with a Dean-Stark apparatus) are employed to drive the reaction to completion.

Following the reaction, purification is typically achieved through distillation to separate the desired ester from unreacted starting materials, the catalyst, and byproducts. The purity of the final product is often assessed by gas chromatography (GC). chemimpex.com

Biocatalytic Synthesis Utilizing Lipases

An increasingly attractive alternative to conventional chemical synthesis is the use of enzymes, particularly lipases, as biocatalysts. nih.govscielo.br This approach offers several advantages, including milder reaction conditions, higher selectivity, and the avoidance of harsh chemicals, leading to products with high purity. nih.govnih.gov

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze not only the hydrolysis of fats but also esterification, transesterification, and other bioconversion reactions in environments with low water activity. scielo.brbvsalud.org

Enzyme Selection and Immobilization Techniques

The choice of lipase (B570770) is critical for efficient synthesis. Lipases from various microbial sources, such as Candida antarctica (often used as the immobilized form Novozym® 435), Rhizomucor miehei, and Pseudomonas fluorescens, have been successfully employed for the synthesis of various flavor esters. nih.govacs.orgresearchgate.netmdpi.com The selection often depends on the specific substrates and desired reaction conditions.

Common Lipase Immobilization Techniques: begellhouse.commdpi.com

TechniqueDescription
Adsorption The enzyme is physically bound to the surface of a support material, such as hydrophobic supports or silica (B1680970) particles, through weak interactions. researchgate.netmdpi.com
Covalent Attachment The enzyme is chemically bonded to a support material, which can enhance stability.
Entrapment The enzyme is physically confined within the porous matrix of a support, like a sol-gel. nih.gov
Cross-Linking Enzyme molecules are cross-linked with each other to form larger, insoluble aggregates (e.g., cross-linked enzyme aggregates or CLEAs).

Immobilization can also lead to hyperactivation of the lipase, where the immobilized enzyme exhibits higher activity than its free counterpart. mdpi.com

Reaction Conditions and Process Scale-Up Considerations

Biocatalytic synthesis of esters like this compound is influenced by several parameters that need to be carefully controlled for optimal performance, especially during scale-up. researchgate.net

Key Parameters for Biocatalytic Ester Synthesis:

ParameterInfluence on the Reaction
Temperature Affects enzyme activity and stability. Lipase-catalyzed reactions are often run at milder temperatures (e.g., 60-80°C) compared to chemical methods. nih.gov
Water Activity (a_w) Crucial for lipase-catalyzed esterification in non-aqueous media. A minimal amount of water is necessary for enzyme function, but excess water favors hydrolysis over synthesis. scielo.br
Solvent While solvent-free systems are preferred for "green chemistry," organic solvents like n-hexane can be used. nih.govresearchgate.net The choice of solvent can impact enzyme activity and substrate solubility.
Substrate Concentration High concentrations of substrates, particularly alcohols, can sometimes inhibit enzyme activity.
Molar Ratio Similar to conventional methods, the molar ratio of alcohol to acid affects the equilibrium and final yield. semanticscholar.org

For industrial-scale production, moving from batch to continuous or fed-batch processes using packed-bed reactors can improve productivity. tennessee.edu The reusability of the immobilized lipase is a key factor in the economic viability of the process; some immobilized lipases can be reused for multiple cycles without significant loss of activity. nih.govacs.org The development of robust and reusable biocatalysts is a major focus of research to make enzymatic synthesis of flavor esters more competitive with traditional chemical routes. mdpi.com

Derivatization for Analog Production and Mechanistic Studies

This compound serves as a valuable building block in organic synthesis for creating more complex molecules. chemimpex.com The ester linkage and the double bond within its structure are key sites for chemical modification.

Derivatization of the core molecule can lead to the production of a library of analogs. For instance, by keeping the cis-3-hexenyl alcohol moiety and reacting it with different carboxylic acids, a series of esters with varying chain lengths and branching can be synthesized. These analogs, such as cis-3-hexenyl acetate (B1210297) and cis-3-hexenyl butyrate (B1204436), possess their own unique aromatic profiles and are also important in the flavor and fragrance industry. acs.orgthegoodscentscompany.com

These derivatization strategies are not only for creating new flavor and fragrance compounds but are also crucial for mechanistic studies. By synthesizing a series of related esters, researchers can investigate structure-activity relationships. For example, studies on the atmospheric reactions of various cis-3-hexenyl esters help in understanding how their structural differences influence their reactivity with atmospheric oxidants like ozone. acs.org This information is vital for assessing their environmental impact.

Synthesis of Structurally Modified cis-3-Hexenyl Esters

The structural modification of this compound typically involves altering either the alcohol or the acid portion of the ester. This allows for the creation of a wide array of esters with unique and potentially desirable organoleptic properties.

A primary method for synthesizing these modified esters is through the esterification of cis-3-hexenol with various carboxylic acids or their derivatives. nih.gov This can be achieved by reacting cis-3-hexenol with an acid chloride or anhydride. This method is versatile and allows for the introduction of a diverse range of acyl groups, leading to esters like cis-3-hexenyl acetate and cis-3-hexenyl benzoate (B1203000). foreverest.net Another approach is transesterification, where cis-3-hexenol is reacted with a different ester, such as methyl salicylate, to produce cis-3-hexenyl salicylate. foreverest.net

The synthesis of these esters can also be achieved through enzymatic processes. For instance, natural systems involving enzymes can be used to oxidize unsaturated fatty acids to cis-3-hexenal, which is then reduced by yeast to cis-3-hexenol. google.comgoogle.com This "green" chemistry approach is valuable for producing natural flavor and fragrance compounds.

Below is a table showcasing examples of structurally modified cis-3-hexenyl esters and the common synthetic routes employed.

Modified EsterSynthetic PrecursorsCommon Reaction Type
cis-3-Hexenyl acetatecis-3-Hexenol and Acetic AnhydrideEsterification foreverest.net
cis-3-Hexenyl benzoatecis-3-Hexenol and Benzoic AcidEsterification foreverest.net
cis-3-Hexenyl salicylatecis-3-Hexenol and Methyl SalicylateTransesterification foreverest.net
cis-3-Hexenyl butyratecis-3-Hexenol and Butyric AcidEsterification foreverest.net

Stereochemical Control in Synthesis

The stereochemistry of the double bond in this compound is critical to its characteristic "green" aroma, reminiscent of freshly cut grass. fraterworks.comwikipedia.orgwikipedia.org The cis or Z isomer is the desired form, as the trans isomer has a different and often less desirable scent. Therefore, achieving a high degree of stereochemical control during synthesis is a key challenge.

A widely used and effective method for obtaining the cis-3-hexenol precursor is the partial hydrogenation of 3-hexyn-1-ol. google.com This is typically accomplished using a Lindlar catalyst, which is a palladium-based catalyst "poisoned" with lead acetate and quinoline (B57606) to reduce its activity and prevent the complete reduction of the alkyne to an alkane. mdpi.comwikipedia.orgvaia.commasterorganicchemistry.com This method stereospecifically produces the cis-alkene. wikipedia.org

Another powerful technique for controlling the stereochemistry is the Wittig reaction. tutorchase.comorganic-chemistry.orgwikipedia.orglibretexts.orgnumberanalytics.com This reaction involves the use of a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. tutorchase.comnumberanalytics.com By carefully selecting the ylide and reaction conditions, it is possible to favor the formation of the cis isomer. tutorchase.comorganic-chemistry.org For example, non-stabilized ylides tend to produce Z-alkenes. organic-chemistry.org

The table below summarizes key methods for achieving stereochemical control in the synthesis of the cis-3-hexenol precursor.

MethodKey Reagents/CatalystStereochemical Outcome
Lindlar Hydrogenation3-Hexyn-1-ol, H₂, Pd/CaCO₃, Lead Acetate, QuinolinePredominantly cis-alkene wikipedia.orgvaia.commasterorganicchemistry.com
Wittig ReactionAldehyde, Phosphonium YlideCan be tuned to favor cis or trans alkene tutorchase.comorganic-chemistry.org

Advanced Analytical Methodologies for the Characterization and Detection of Cis 3 Hexenyl 3 Methylbutanoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of cis-3-Hexenyl 3-methylbutanoate. These techniques provide detailed information on functional groups and the stereochemical arrangement of the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the real-time, in-situ monitoring of gas-phase compounds. Recent studies have utilized long-path FTIR spectroscopy to investigate the atmospheric chemistry of this compound. In one such study, the compound was monitored in an environmental simulation chamber to determine its reaction rate with hydroxyl (OH) radicals. mdpi.comspringernature.comnih.govnih.gov

The experiments were conducted at ambient temperature (298 ± 2 K) and pressure (1000 ± 10 mbar), simulating typical atmospheric conditions. springernature.com The decay of this compound was measured in the presence of an OH radical precursor. This research is crucial for understanding the atmospheric lifetime and environmental impact of this biogenic volatile organic compound. The gas-phase rate coefficients for its reaction with OH radicals were determined for the first time in these studies, providing vital data for atmospheric models. mdpi.comspringernature.comnih.govnih.gov

Table 1: Experimental Conditions for Gas-Phase FTIR Monitoring of this compound

ParameterValue
Temperature(298 ± 2) K
Pressure(1000 ± 10) mbar
Analytical MethodIn situ long-path Fourier transform infrared (FTIR) spectroscopy
OH Radical PrecursorH₂O₂, methyl or isopropyl nitrite
Initial Compound Concentration1.6 × 10¹³ to 5.9 × 10¹³ molecules cm⁻³

This table summarizes the typical experimental parameters used in the gas-phase kinetic studies of this compound using FTIR spectroscopy. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the double bond. For this compound, both ¹H and ¹³C NMR are employed to confirm its identity and isomeric purity.

In ¹H NMR, the chemical shifts and coupling constants of the vinyl protons are characteristic of the cis (Z) configuration. The protons on the C3 and C4 carbons of the hexenyl moiety typically exhibit a smaller coupling constant (J-value) in the cis isomer compared to the trans isomer. The integration of the signals confirms the number of protons in each chemical environment.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environment. The chemical shifts of the olefinic carbons (C3 and C4) and the carbonyl carbon (C1 of the butanoate moiety) are key indicators for confirming the structure. While specific, detailed stereochemical analyses via advanced NMR techniques for this particular molecule are not widely published in standalone studies, the fundamental principles of NMR are routinely applied for its characterization in synthetic and commercial settings. The NIST Chemistry WebBook provides reference data for related isomers such as cis-3-Hexenyl-α-methylbutyrate, which aids in the structural confirmation of similar compounds. nist.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (butanoate)~0.9Doublet
CH (butanoate)~2.1Multiplet
CH₂ (butanoate)~2.2Doublet
CH₂-O~4.1Triplet
O-CH₂-CH₂~2.4Quartet
CH=CH~5.3-5.5Multiplet
CH₂-CH₃~2.0Quintet
CH₃-CH₂~0.95Triplet

This table presents the predicted proton NMR chemical shifts and multiplicities for this compound based on standard NMR principles. Actual values may vary slightly depending on the solvent and experimental conditions.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant volatile extracts or food aroma profiles, and for its sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds. The optimization of GC-MS methods is crucial for achieving high sensitivity and resolution. For this compound, headspace solid-phase microextraction (HS-SPME) is a commonly used sample preparation technique that is fast, sensitive, and solvent-free. frontiersin.org

Optimization of HS-SPME involves several key parameters:

Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile metabolites, including esters. mdpi.com

Extraction Temperature and Time: These parameters significantly affect the extraction efficiency. Studies on similar volatile compounds have shown that temperatures around 60-70°C and extraction times of up to 60 minutes can be optimal. frontiersin.orgmdpi.com

Desorption Conditions: A desorption time of a few minutes at a high temperature (e.g., 250°C) is typically sufficient to transfer the analytes to the GC column. frontiersin.org

Following extraction, the GC separation is usually performed on a non-polar or mid-polar capillary column (e.g., DB-5MS). The temperature program is optimized to ensure good separation of the target analyte from other matrix components. mdpi.comathenaeumpub.com Mass spectrometry is performed in electron ionization (EI) mode, and the resulting mass spectrum, with its characteristic fragmentation pattern, is used for identification by comparison with spectral libraries like NIST. nist.gov

Table 3: Optimized HS-SPME/GC-MS Parameters for Volatile Ester Analysis

ParameterOptimized Condition
SPME FiberDVB/CAR/PDMS
Equilibration Time60 min
Extraction Temperature70°C
Extraction Time60 min
Desorption Time4 min at 250°C
GC ColumnTR-5MS (30 m x 0.25 mm x 0.25 µm) or similar
Carrier GasHelium
MS Ionization ModeElectron Ionization (70 eV)

This table provides a set of optimized parameters for the analysis of volatile esters, applicable to this compound, based on recent studies. frontiersin.orgathenaeumpub.com

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique for identifying biologically active volatile compounds in a complex mixture. It couples the separation power of GC with the high sensitivity and selectivity of an insect's antenna as a detector. science.gov This method is particularly useful for identifying semiochemicals that mediate plant-insect interactions.

In a GC-EAD system, the effluent from the GC column is split into two streams. One goes to a conventional detector (like a Flame Ionization Detector or a Mass Spectrometer), while the other is directed over an insect antenna. When a compound that the insect can detect elutes from the column, it generates a measurable electrical potential in the antenna, which is recorded as a peak in the electroantennogram. researchgate.netbiorxiv.org

This technique has been widely used to identify key attractants from plant volatiles, including green leaf volatiles (GLVs), a class to which this compound belongs. mdpi.comscience.gov By comparing the GC chromatogram with the electroantennogram, researchers can pinpoint which specific compounds in a plant's volatile profile are perceived by a particular insect species. This is invaluable for understanding the chemical ecology of plant-herbivore and plant-pollinator interactions. Recent advancements focus on quantitative analysis of GC-EAD data to provide a more robust comparison of responses to different volatiles. researchgate.netbiorxiv.org

High-Throughput Screening and Untargeted Metabolomics Approaches

Modern analytical strategies are moving towards more comprehensive and high-throughput methods to analyze the complex mixtures in which this compound is often found.

High-throughput screening (HTS) methodologies, often involving automation and miniaturization (e.g., 96-well plates), can be adapted for the rapid analysis of flavor-forming capabilities in microorganisms or the screening of large compound libraries. nih.govbmglabtech.com For flavor analysis, this can involve direct headspace injection from culture vials into a mass spectrometer to quickly assess the production of key volatile compounds. nih.gov

Untargeted metabolomics aims to comprehensively analyze all small-molecule metabolites in a biological sample. When applied to plant volatiles, this approach, typically using GC-MS or LC-MS, can reveal the complete volatile profile of a plant under different conditions. mdpi.comnih.gov This is a hypothesis-generating approach that can identify unexpected changes in the metabolome, including the levels of this compound, in response to environmental stimuli. nih.govlifeasible.com While powerful, untargeted metabolomics presents challenges in data processing and metabolite identification. nih.gov

Ecological and Biological Roles of Cis 3 Hexenyl 3 Methylbutanoate

Role in Plant-Insect Interactions

The volatile organic compound cis-3-Hexenyl 3-methylbutanoate plays a significant role in the intricate communication between plants and insects. This ester, characterized by its green, fruity aroma, functions as a semiochemical, a chemical signal that mediates interactions between organisms.

Semiochemical Function as an Insect Attractant

This compound is recognized as a key semiochemical that influences insect behavior. It is a component of the scent of various fruits and plants, acting as an attractant for certain insect species. Research has highlighted its potential in agricultural applications as a natural attractant for beneficial insects, which can support sustainable farming practices by promoting pollination and pest control. chemimpex.com The compound's fruity and green apple notes are particularly effective in luring insects to their host plants for feeding and oviposition.

Table 1: Insects known to be attracted to this compound

Insect SpeciesType of Interaction
Various PollinatorsAttraction to flowers for nectar and pollen
Beneficial Predatory InsectsAttraction to plants with prey

Impact on Pollinator Behavior and Host Plant Recognition

The recognition of host plants by specialized pollinators is often mediated by specific volatile compounds. While direct studies on this compound's exclusive role are part of a broader chemical landscape, the principles of host-plant recognition underscore its potential importance. For instance, studies on the Campanula-specialist bee, Chelostoma rapunculi, have shown that a complex blend of floral scents, including various aliphatic and terpene compounds, is crucial for host location. nih.gov Host-naive bees may be attracted by specific rare compounds, while experienced bees learn to associate a wider array of volatiles with a food source. nih.gov This suggests that this compound, as a common floral and fruit volatile, could be part of the chemical "search-image" that pollinators use to identify their host plants, potentially in combination with other aromatic compounds. nih.gov

Modulation of Insect Olfactory Systems

Insect olfactory systems are finely tuned to detect and process a vast array of volatile chemical cues from their environment. These systems rely on specialized receptors to recognize specific molecules, triggering behavioral responses. The insect olfactory system includes several families of receptors, such as Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). mdpi.com ORs are particularly sensitive to plant-derived odorants and pheromones. mdpi.com The interaction between a volatile compound like this compound and these receptors initiates a signal transduction cascade that ultimately leads to a behavioral outcome, such as attraction or repulsion. The system is designed to desensitize to constant stimuli, allowing the insect to detect new or changing odor concentrations, a crucial ability for locating food sources and mates. mdpi.com

Inter- and Intra-Plant Communication

Plants are not passive organisms; they actively respond to their environment through a complex network of signaling pathways. Volatile organic compounds, including this compound, are integral to this communication, both within a single plant and between different plants.

Involvement in Plant Signaling Pathways

Research indicates that green leaf volatiles (GLVs), a class of compounds that includes this compound and its precursors, can act as signaling molecules in plants. nih.govttu.edu For example, (Z)-3-hexenol has been shown to trigger defense responses in maize by activating the transcription of several defense-related genes. ttu.edu Similarly, (Z)-3-hexenyl acetate (B1210297), a closely related compound, can prime defense genes and the production of defense-related metabolites in hybrid poplar trees. nih.gov These findings suggest that this compound could also be involved in these signaling cascades, potentially being released upon tissue damage and acting as a signal to other parts of the plant.

Induction of Plant Defense Responses

The release of volatile compounds following herbivore damage can induce defense responses in the affected plant and its neighbors. Studies have shown that exposure to certain GLVs can prime a plant's defenses, leading to a faster and more robust response to subsequent attacks. nih.gov For instance, exposure of hybrid poplar leaves to cis-3-hexenyl acetate led to higher concentrations of jasmonic acid, a key hormone in plant defense, upon subsequent feeding by gypsy moth larvae. nih.gov This priming effect also extended to the increased release of terpene volatiles, which can act as direct defenses or attract natural enemies of the herbivores. nih.gov Furthermore, the application of (Z)-3-hexenyl butyrate (B1204436) has been found to induce stomatal closure, a physical defense mechanism against pathogens, and enhance resistance to diseases in potato and tomato plants. nih.gov Wounding of Tulbaghia violacea plants has been observed to increase the emission of (Z)-3-Hexenyl acetate and its derivative, (Z)-3-Hexenyl-α-methylbutyrate, highlighting their role in the plant's response to damage. nih.gov

Table 2: Plant Defense Responses Associated with Related Green Leaf Volatiles

Plant SpeciesGreen Leaf VolatileObserved Defense Response
Hybrid Poplarcis-3-Hexenyl acetatePriming of defense genes, increased jasmonic acid and terpene release
Maize(Z)-3-hexenolActivation of defense gene transcription (e.g., lox, pal)
Potato & Tomato(Z)-3-hexenyl butyrateInduction of stomatal closure, enhanced disease resistance
Tulbaghia violacea(Z)-3-Hexenyl acetate, (Z)-3-Hexenyl-α-methylbutyrateIncreased emission upon wounding

Microbial Interactions

Information regarding the direct impact of this compound on microbial life is sparse. General statements from suppliers suggest potential antimicrobial properties and a role in food preservation, but these claims are not substantiated by detailed, peer-reviewed studies. chemimpex.com The broader class of "green leaf volatiles" (GLVs), which includes related C6 compounds like cis-3-hexenol and trans-2-hexenal (B146799), has been the subject of more extensive research, revealing significant antifungal and antibacterial activities. However, it is crucial to note that the specific ester, this compound, has not been the primary focus of these investigations.

A study on a related compound, (Z)-3-hexenyl nonanoate, did show broad-spectrum antimicrobial activity, including against pathogens relevant to plant health. researchgate.net This suggests that esters of cis-3-hexenol can possess antimicrobial properties, but the specific activity is dependent on the entire molecular structure.

Due to the absence of research specifically investigating the antifungal properties of this compound, a data table detailing its efficacy against various plant pathogens cannot be constructed.

Similar to the antifungal data, there is a significant deficit in research focused on the antibacterial effects of this compound. The scientific literature lacks studies that have specifically tested this compound against plant pathogenic bacteria. While the antimicrobial potential of essential oils and other plant-derived volatile compounds is an active area of research, the specific contribution of this compound to these effects is not well-documented. mdpi.com

Research on other volatile esters has indicated some antibacterial action, but this information cannot be directly attributed to this compound without specific experimental validation.

Given the lack of available data, a comprehensive data table on the antibacterial effects of this compound cannot be compiled at this time.

Atmospheric Chemistry and Environmental Fate of Cis 3 Hexenyl 3 Methylbutanoate

Gas-Phase Reactivity with Atmospheric Oxidants

The dominant removal pathway for cis-3-Hexenyl 3-methylbutanoate from the atmosphere is through gas-phase reactions with oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). nih.govacs.org Photolysis is not considered a significant removal mechanism for esters of this type. nih.gov

The reaction of this compound with ozone is a significant atmospheric degradation pathway. Recent kinetic studies have provided the first experimental data for the ozonolysis of this specific compound. The experiments were conducted under simulated atmospheric conditions at a temperature of (298 ± 2) K and a total air pressure of (1000 ± 10) mbar. acs.orgresearchgate.net

The determined gas-phase reaction rate coefficient for the ozonolysis of this compound is (11.9 ± 1.3) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.gov This rate suggests that under certain atmospheric conditions, particularly at night or in polluted environments where ozone concentrations are high, ozonolysis can be a primary sink for this compound. acs.org The reactivity is influenced by the chemical structure of the ester. rsc.org

Table 1: Gas-Phase Ozonolysis Rate Coefficients for a Series of cis-3-Hexenyl Esters

Compound Name Abbreviation Rate Coefficient (kO₃) (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹)
cis-3-Hexenyl formate Z3HF 4.5 ± 0.5
cis-3-Hexenyl acetate (B1210297) Z3HAc 5.5 ± 0.6
cis-3-Hexenyl isobutyrate Z3HiB 7.9 ± 0.9
This compound Z3H3MeB 11.9 ± 1.3
cis-3-Hexenyl hexanoate Z3HH 15.3 ± 1.7
cis-3-Hexenyl cis-3-hexenoate Z3HZ3H 22.5 ± 2.5
cis-3-Hexenyl benzoate (B1203000) Z3HBz 29.1 ± 3.2

Data sourced from a relative kinetic study at (298 ± 2) K. acs.orgnih.gov

The reaction with the hydroxyl (OH) radical is the predominant chemical removal pathway for unsaturated esters like this compound during the daytime. nih.gov A recent study provided the first experimentally determined gas-phase reaction rate coefficient for this compound with OH radicals. acs.orgnih.govresearchgate.net The experiments were conducted in an environmental simulation chamber at (298 ± 2) K and a total air pressure of (1000 ± 10) mbar. nih.govnih.gov

The obtained rate coefficient for the OH radical-initiated gas-phase oxidation of this compound is (5.39 ± 0.61) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.orgnih.govresearchgate.net This high reactivity leads to a short atmospheric lifetime for the compound. nih.gov

Table 2: Gas-Phase Reaction Rate Coefficients for OH Radical Reactions with a Series of cis-3-Hexenyl Esters

Compound Name Abbreviation Rate Coefficient (kOH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
cis-3-Hexenyl formate Z3HF 4.13 ± 0.45
cis-3-Hexenyl acetate Z3HAc 4.19 ± 0.38
cis-3-Hexenyl isobutyrate Z3HiB 4.84 ± 0.39
This compound Z3H3MeB 5.39 ± 0.61
cis-3-Hexenyl hexanoate Z3HH 7.00 ± 0.56
cis-3-Hexenyl cis-3-hexenoate Z3HZ3H 10.58 ± 1.40
cis-3-Hexenyl benzoate Z3HBz 3.41 ± 0.28

Data sourced from a relative kinetic study at (298 ± 2) K. nih.govacs.orgnih.govresearchgate.net

During nighttime, in the absence of sunlight, the reaction with the nitrate radical (NO₃) can be an important atmospheric sink for unsaturated volatile organic compounds. While specific kinetic data for the reaction of this compound with NO₃ radicals are not available in the cited literature, studies on similar compounds, such as cis-3-hexenyl acetate, have been conducted. For cis-3-hexenyl acetate, a reaction rate coefficient of (2.46 ± 0.75) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ has been reported. nih.govacs.org The atmospheric lifetimes of various cis-3-hexenyl esters with respect to NO₃-driven processes have been evaluated, indicating this is a relevant degradation pathway. acs.orgnih.gov

Atmospheric Degradation Mechanisms and Product Formation

The atmospheric oxidation of this compound by O₃ and OH radicals leads to the formation of a variety of primary and secondary products, which can further influence atmospheric composition and processes.

The degradation of this compound is initiated by the addition of the oxidant (O₃ or OH) to the C=C double bond.

In the case of ozonolysis, the initial reaction forms an unstable primary ozonide which rapidly decomposes into two sets of primary products: a stable carbonyl and an excited Criegee intermediate. mdpi.com For this compound, this would lead to the formation of propanal and a C₆-ester Criegee intermediate, as well as 3-methylbutanoyl-oxy-acetaldehyde and a C₃-Criegee intermediate. These reactive Criegee intermediates can then be stabilized or undergo further reactions to form secondary products such as organic acids.

The OH-initiated oxidation proceeds via the addition of the OH radical to the double bond, followed by reaction with O₂ to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of a range of oxygenated products. Studies on other cis-3-hexenyl esters suggest that the atmospheric degradation generally results in the formation of smaller carbonyls and acids, such as propanal and propanoic acid, along with functionalized saturated esters. nih.gov For example, the atmospheric decomposition of cis-3-hexenyl acetate is known to produce irritants like aldehydes, esters, and organic acids. acs.org

The oxidation of biogenic volatile organic compounds, including green leaf volatiles (GLVs) like the cis-3-hexenyl ester family, is a significant source of secondary organic aerosol (SOA) in the atmosphere. mdpi.comnih.govnih.gov SOA particles can impact the Earth's radiative balance and act as cloud condensation nuclei. nih.gov

While specific SOA yield data for this compound are not provided in the search results, studies on the closely related cis-3-hexenyl acetate have demonstrated its potential to form SOA. The ozonolysis of cis-3-hexenyl acetate has been shown to generate SOA. mdpi.com Furthermore, for cis-3-hexenyl acetate, molar yields of 8.5% for SOA formed from O₃-initiated oxidation and 0.9% from OH-initiated oxidation have been reported, with oligomerization processes being a key formation mechanism. nih.govacs.org The formation of low-volatility, highly oxygenated molecules from the degradation of these esters contributes to new particle formation and the growth of existing aerosol particles. mdpi.com

Environmental Persistence and Transformation of this compound

The atmospheric chemistry and environmental fate of this compound, a biogenic volatile organic compound (BVOC) emitted by green leaf plants, are determined by its reactivity with various atmospheric oxidants and its potential for degradation and bioaccumulation in different environmental compartments. nih.govresearchgate.net

Photochemical Ozone Creation Potential (POCP)

The Photochemical Ozone Creation Potential (POCP) is an index that quantifies the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone. acs.org The POCP for this compound has been estimated using methodologies that consider its reaction rates with hydroxyl radicals (OH) and ozone (O3) under conditions representative of North-Western Europe. acs.org This index helps in understanding the environmental impact of this compound in terms of tropospheric ozone pollution.

Recent studies have provided the necessary kinetic data for the OH and O3 reactions of a series of cis-3-hexenyl esters, including this compound, allowing for the estimation of their POCP values. acs.org The ozonolysis of this compound, in particular, can be a significant sink process under certain atmospheric conditions, influencing its contribution to ozone formation. acs.org

Atmospheric Lifetimes and Removal Processes

The primary removal pathway for this compound in the atmosphere is through oxidation initiated by hydroxyl radicals (OH). acs.orgnih.gov However, its reactions with ozone (O3) and nitrate radicals (NO3) also contribute to its atmospheric degradation. nih.govresearchgate.net The atmospheric lifetime (τ) of the compound is determined by the rate coefficients of these reactions and the average concentrations of the respective oxidants. acs.org

A 2024 study reported the first experimentally determined gas-phase reaction rate coefficient for the reaction of OH radicals with this compound, which was found to be (5.39 ± 0.61) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov This value is crucial for accurately calculating the atmospheric lifetime of the compound with respect to this key oxidant.

The gas-phase reaction rate coefficient for the ozonolysis of this compound has been determined to be (11.9 ± 1.3) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net The rate coefficients for reactions with other oxidants like NO3 radicals and chlorine atoms have been investigated for similar compounds like cis-3-hexenyl acetate and cis-3-hexenyl formate, providing context for the potential reactivity of this compound. acs.orgnih.gov

The atmospheric lifetimes of this compound with respect to its major atmospheric removal processes are summarized in the table below.

OxidantAverage Global Concentration (molecule cm⁻³)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)
OH radical2 x 10⁶5.39 x 10⁻¹¹ acs.orgnih.gov~2.6 hours
O₃7 x 10¹¹11.9 x 10⁻¹⁷ nih.govresearchgate.net~3.3 hours
NO₃ radical5 x 10⁸--

Degradability and Bioaccumulation Potential in Environmental Compartments

This compound is classified as a fatty acid ester. np-mrd.org It is described as a very hydrophobic molecule and is practically insoluble in water. np-mrd.org This low water solubility suggests a tendency to partition into organic matter in soil and sediment.

Information regarding the specific biodegradability of this compound in soil and water is limited. However, as an ester, it is expected to undergo hydrolysis to its corresponding alcohol (cis-3-hexen-1-ol) and carboxylic acid (3-methylbutanoic acid). These degradation products are generally more amenable to biodegradation.

Structure Activity Relationships Sar and Computational Studies of Cis 3 Hexenyl 3 Methylbutanoate

Elucidating Structural Features Influencing Biological Activity

The specific arrangement of atoms and functional groups within the cis-3-Hexenyl 3-methylbutanoate molecule is critical to its role in mediating biological interactions.

Correlating Molecular Structure with Insect Behavioral Responses

While direct studies on the specific behavioral responses of insects to this compound are limited, the broader class of green leaf volatiles (GLVs) it belongs to is well-known for its significant influence on insect behavior. GLVs, including aldehydes, alcohols, and their esters, are crucial cues for many insects, guiding them to host plants, repelling them, or attracting their natural enemies. For instance, (Z)-3-hexenal has been shown to attract the chalcidoic wasp Encarsia formosa, a natural parasitoid of the whitefly Bemisia tabaci, a major pest of tomato plants. mdpi.com The structural components of this compound—the C6 hexenyl backbone with its characteristic cis-double bond and the 3-methylbutanoate ester group—are key determinants of its volatility and receptor-binding properties, which in turn govern insect responses.

SAR in Plant Defense Signaling

The role of this compound in plant defense signaling is an area of active research. chemimpex.com Green leaf volatiles are recognized as airborne signals that can prime or induce defensive responses in undamaged parts of the same plant or in neighboring plants. nih.govoup.com For example, exposure to cis-3-hexenyl acetate (B1210297) has been shown to prime defense genes and the production of other defense-related volatiles in hybrid poplar trees. nih.gov This priming effect prepares the plant for a more robust and rapid defense response upon subsequent herbivore attack. nih.gov The esterification of the C6 alcohol (cis-3-hexenol) to form esters like this compound is thought to be a key step in this signaling pathway, potentially influencing the stability, transport, and perception of the signal molecule. Studies on Tulbaghia violacea have shown that upon wounding, the production of (Z)-3-Hexenyl-α-methylbutyrate, a closely related compound, increases along with the primary GLV, (Z)-3-hexenyl acetate. nih.gov This suggests a functional role for these specific esters in the plant's defense strategy.

Computational Modeling of Reactivity and Stability

Computational chemistry provides powerful tools to predict the reactivity and environmental persistence of molecules like this compound.

Quantum Chemical Calculations for Reaction Rate Coefficients

Quantum chemical calculations are instrumental in understanding the atmospheric chemistry of this compound. These calculations can model the reaction pathways and determine the rate coefficients for its reactions with key atmospheric oxidants like the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). For instance, the gas-phase reaction rate coefficient for this compound with OH radicals has been experimentally determined and can be compared with computationally derived values to refine atmospheric models. acs.orgnih.gov Such studies have shown that the primary atmospheric degradation pathway for unsaturated esters like this compound is initiated by OH radicals. nih.gov

Predictive Models for Atmospheric Fate

Predictive models, often based on structure-activity relationships (SARs), are used to estimate the atmospheric lifetime of this compound. acs.orgnih.gov These models consider the molecular structure to predict its reactivity with atmospheric oxidants. acs.org The presence of the double bond in the hexenyl chain makes the molecule particularly susceptible to attack by ozone and OH radicals. nih.govnih.gov The atmospheric lifetime of this compound is a crucial parameter for assessing its potential to contribute to the formation of secondary organic aerosols and other atmospheric phenomena. nih.gov Experimental studies have determined the rate coefficients for the reaction of a series of cis-3-hexenyl esters with O₃, providing valuable data for these predictive models. nih.govresearchgate.net

Comparative Analysis with Related Hexenyl Esters and Green Leaf Volatiles

Understanding the unique properties of this compound is enhanced by comparing it with other structurally similar compounds. Green leaf volatiles are a class of C6 compounds, including aldehydes, alcohols, and their esters, that are produced by plants, particularly in response to mechanical damage. researchgate.net The conversion of linolenic and linoleic acids via the lipoxygenase (LOX) pathway leads to the formation of these C6 GLVs. mdpi.com

A comparative analysis of the reaction kinetics of various cis-3-hexenyl esters reveals how the ester group influences their atmospheric reactivity. For example, a study investigating the gas-phase reactions of a series of cis-3-hexenyl esters with OH radicals and ozone provided the following rate coefficients: acs.orgnih.govnih.govresearchgate.net

CompoundReaction with OH Radicals (k in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) nih.govReaction with Ozone (k in 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) nih.govresearchgate.net
cis-3-Hexenyl formate4.13 ± 0.454.5 ± 0.5
cis-3-Hexenyl acetate4.19 ± 0.385.5 ± 0.6
cis-3-Hexenyl isobutyrate4.84 ± 0.397.9 ± 0.9
This compound 5.39 ± 0.61 11.9 ± 1.3
cis-3-Hexenyl hexanoate7.00 ± 0.5615.3 ± 1.7
cis-3-Hexenyl cis-3-hexenoate10.58 ± 1.4022.5 ± 2.5
cis-3-Hexenyl benzoate (B1203000)3.41 ± 0.2829.1 ± 3.2

This data indicates that the structure of the acyl group significantly impacts the reaction rate coefficients. For the reaction with OH radicals, there is a general trend of increasing reactivity with the size of the aliphatic acyl group, with the exception of the benzoate ester. In the case of ozonolysis, the reactivity consistently increases with the complexity of the ester group. This comparative data is crucial for developing more accurate structure-activity relationships for predicting the atmospheric fate of this class of compounds.

Biotechnological and Synthetic Biology Perspectives for Cis 3 Hexenyl 3 Methylbutanoate

Microbial Production Systems for Sustainable Biomanufacturing

Microbial fermentation is a cornerstone of industrial biotechnology, providing a scalable and contained system for the production of a wide array of chemical compounds. The use of genetically engineered microorganisms, often referred to as microbial cell factories, is a key strategy for the sustainable biomanufacturing of esters like cis-3-hexenyl 3-methylbutanoate.

Genetic Engineering of Microorganisms for Biosynthetic Pathway Expression

The biosynthesis of this compound in a microbial host requires the heterologous expression of a metabolic pathway capable of converting a simple carbon source, such as glucose, into the final product. This involves the assembly of genes from various organisms, including plants and other microbes, into a suitable host, typically Saccharomyces cerevisiae (baker's yeast) or Escherichia coli.

The biosynthetic pathway can be conceptually divided into two main parts: the synthesis of the alcohol moiety, cis-3-hexenol, and the synthesis of the acyl moiety, 3-methylbutanoyl-CoA, followed by their condensation.

Biosynthesis of cis-3-Hexenol:

The production of cis-3-hexenol starts from α-linolenic acid, an unsaturated fatty acid. The key enzymes in this pathway are typically sourced from plants and include:

Lipoxygenase (LOX): Catalyzes the introduction of molecular oxygen into α-linolenic acid to form a hydroperoxide.

Hydroperoxide Lyase (HPL): Cleaves the hydroperoxide to produce (Z)-3-hexenal.

Alcohol Dehydrogenase (ADH): Reduces (Z)-3-hexenal to cis-3-hexenol. Microbial hosts often possess native ADHs that can perform this step.

A patent describes a method for the biosynthesis of cis-3-hexenol in Saccharomyces cerevisiae by expressing a lipase (B570770), lipoxygenase, and hydroperoxide lyase, using neutral fats as a substrate.

Biosynthesis of 3-Methylbutanoyl-CoA:

The acyl precursor, 3-methylbutanoyl-CoA, can be derived from the catabolism of the amino acid L-leucine via the Ehrlich pathway, which is endogenous to S. cerevisiae. Alternatively, it can be synthesized from α-ketoisovalerate, an intermediate in the valine and leucine (B10760876) biosynthetic pathways.

Esterification:

The final step is the esterification of cis-3-hexenol with 3-methylbutanoyl-CoA, catalyzed by an Alcohol Acyltransferase (AAT) . AATs are a diverse family of enzymes found in plants and yeasts, responsible for the synthesis of a wide variety of volatile esters. The heterologous expression of plant-derived AATs in microbial hosts has been shown to be effective for the production of various flavor and fragrance esters.

Table 1: Key Enzymes for this compound Biosynthesis

EnzymeFunctionPotential Source Organism
Lipoxygenase (LOX)α-linolenic acid → 13-hydroperoxylinolenic acidPlants (e.g., soybean, olive)
Hydroperoxide Lyase (HPL)13-hydroperoxylinolenic acid → (Z)-3-hexenalPlants (e.g., alfalfa, mint)
Alcohol Dehydrogenase (ADH)(Z)-3-hexenal → cis-3-hexenolSaccharomyces cerevisiae (native)
Branched-chain amino acid aminotransferaseL-leucine → α-ketoisocaproateSaccharomyces cerevisiae (native)
Branched-chain α-keto acid decarboxylaseα-ketoisocaproate → 3-methylbutanalSaccharomyces cerevisiae (native)
Aldehyde Dehydrogenase3-methylbutanal → 3-methylbutanoic acidSaccharomyces cerevisiae (native)
Acyl-CoA Synthetase3-methylbutanoic acid → 3-methylbutanoyl-CoASaccharomyces cerevisiae (native)
Alcohol Acyltransferase (AAT)cis-3-hexenol + 3-methylbutanoyl-CoA → this compoundPlants (e.g., apple, strawberry)

Optimization of Fermentation Processes

To achieve high titers and yields of this compound, optimization of the fermentation process is crucial. This involves fine-tuning various parameters to maximize the metabolic flux towards the target molecule and ensure the efficient functioning of the engineered microbial cell factory.

Key fermentation parameters that influence volatile ester production include:

Temperature: Affects enzyme kinetics and membrane fluidity, which can influence substrate uptake and product secretion. Higher temperatures can sometimes lead to increased production of certain ethyl esters.

pH: Influences enzyme activity and the stability of the product.

Aeration: The availability of oxygen can impact the redox balance within the cell and the regeneration of cofactors required by the biosynthetic enzymes.

Medium Composition: The concentration of carbon and nitrogen sources, as well as the presence of precursors and cofactors, can significantly affect product formation. For instance, the availability of precursor fatty acids is often a limiting factor for ethyl ester production in S. cerevisiae.

Strategies to enhance precursor supply are critical for maximizing the output of the biosynthetic pathway. This can be achieved by:

Feeding precursors: Supplementing the fermentation medium with key intermediates like α-linolenic acid or L-leucine.

Metabolic engineering of precursor pathways: Overexpressing genes involved in the synthesis of α-linolenic acid or branched-chain amino acids to increase the intracellular pool of these precursors.

Table 2: Fermentation Parameters and Their Potential Impact on this compound Production

ParameterPotential Impact
TemperatureInfluences enzyme activity and product volatility.
pHAffects enzyme stability and function.
AerationImpacts redox balance and cofactor regeneration.
Carbon SourceHigh glucose concentrations can cause repression of some promoters.
Nitrogen SourceCan influence the production of amino acid-derived precursors.
Precursor Addition (e.g., α-linolenic acid)Can significantly increase the production of the alcohol moiety.

Plant Metabolic Engineering for Enhanced Emission or Accumulation

Plants are natural producers of a vast array of volatile organic compounds, including esters like this compound. Metabolic engineering of plants offers the potential to enhance the natural production of this compound or to introduce its biosynthesis into crop species for various applications.

Modulating this compound Levels in Crop Plants

The biosynthesis of this compound in plants follows the same fundamental pathway as described for microbial systems, relying on the lipoxygenase (LOX) pathway for the alcohol moiety and an alcohol acyltransferase (AAT) for the final esterification step. Genetic engineering strategies to increase the production of this ester in crop plants would focus on the overexpression of key biosynthetic genes.

Overexpression of Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL): Increasing the expression of specific LOX and HPL genes can enhance the production of the C6 aldehyde precursor, (Z)-3-hexenal. The expression of these genes is often induced by biotic and abiotic stresses.

Overexpression of Alcohol Acyltransferases (AATs): The final and often rate-limiting step in ester biosynthesis is the condensation reaction catalyzed by AATs. Overexpressing a suitable AAT with high specificity for cis-3-hexenol and 3-methylbutanoyl-CoA could significantly increase the production of the

Future Research Directions for Cis 3 Hexenyl 3 Methylbutanoate

Unraveling Complex Ecological Networks Involving cis-3-Hexenyl 3-methylbutanoate

The volatile organic compound (VOC) this compound is a key signaling molecule in intricate ecological networks. Plants produce a diverse array of VOCs that mediate interactions with their environment, including attracting pollinators, defending against herbivores, and communicating with other plants. cabidigitallibrary.orgoup.com Future research will focus on elucidating the complex roles of this specific ester in tritrophic and multitrophic interactions. These interactions involve the plant, herbivores, and the natural enemies of herbivores (predators and parasitoids). umich.edu When a plant is attacked by an herbivore, it releases a blend of VOCs, including green leaf volatiles (GLVs) like this compound. umich.edunih.gov This "cry for help" can attract beneficial insects that prey on or parasitize the attacking herbivores, thereby providing indirect defense for the plant. umich.edu

Understanding how the composition and concentration of this compound and other GLVs influence the behavior of different insect species is a key area of investigation. nih.govmdpi.com For instance, researchers are exploring how variations in the volatile blend can attract specific natural enemies while deterring others. nih.gov This specificity is crucial for developing targeted and effective pest management strategies. Moreover, the role of this compound in plant-plant communication is another burgeoning field of study. oup.com Plants can perceive VOCs released by damaged neighbors and prime their own defenses in anticipation of an attack. oup.commdpi.com Unraveling the precise mechanisms by which this compound is perceived and the subsequent signaling cascades that are initiated in recipient plants will provide deeper insights into this "green communication" network. oup.com

Advanced Spectroscopic and Sensor Technologies for Real-Time Monitoring

The ability to monitor plant volatiles in real-time is crucial for understanding dynamic ecological processes and for practical applications in agriculture. frontiersin.org Traditional methods for analyzing VOCs, such as gas chromatography-mass spectrometry (GC-MS), are powerful but often require sample collection and laboratory analysis, which can be time-consuming. bohrium.comintertek.com Consequently, there is a growing need for advanced spectroscopic and sensor technologies that can provide continuous, in-field measurements of compounds like this compound. frontiersin.org

Proton-transfer-reaction mass spectrometry (PTR-MS) is a promising technique for the real-time monitoring of VOCs with high sensitivity. frontiersin.orgbohrium.com This method allows for the direct analysis of air samples without extensive preparation, making it suitable for field deployment. frontiersin.org Future research will likely focus on enhancing the selectivity and portability of PTR-MS instruments. Another exciting area of development is the creation of novel biosensors for detecting specific GLVs. rsc.orgutah.edu These sensors could utilize biological recognition elements, such as enzymes or antibodies, to achieve high specificity for this compound. nih.govuga.edu The development of low-cost, portable electronic noses (e-noses) is also a significant area of research. scitepress.org These devices use an array of gas sensors to create a "fingerprint" of a volatile blend, and with the aid of machine learning algorithms, they can be trained to recognize specific patterns associated with plant stress or disease. scitepress.orgaip.org

Integrative Omics Approaches to Study Biosynthesis and Regulation

To fully understand the role of this compound, it is essential to elucidate its biosynthetic pathway and the regulatory networks that control its production. cabidigitallibrary.orgnih.gov Integrative "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for achieving this. nih.govfrontiersin.org By analyzing the complete set of genes (genomics), gene transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a plant under different conditions, researchers can identify the genes, enzymes, and regulatory factors involved in the production of specific VOCs. nih.govrsc.org

For example, transcriptomic analysis can reveal which genes are upregulated in response to herbivore damage, providing clues about the enzymes involved in the biosynthesis of this compound. nih.govrsc.org Metabolomic studies can then confirm the presence and quantity of the compound and its precursors. frontiersin.orguniversiteitleiden.nl By integrating these different layers of biological information, scientists can construct detailed models of the metabolic pathways and regulatory networks that govern the production of this important signaling molecule. nih.gov This knowledge is fundamental for metabolic engineering efforts aimed at enhancing plant defenses or improving crop traits. umich.edunih.gov

Development of Novel Biotechnological Applications Beyond Current Uses

The unique properties of this compound open up a range of potential biotechnological applications beyond its current use in the flavor and fragrance industry. chemimpex.com One of the most promising areas is in the development of novel strategies for sustainable agriculture. chemimpex.com By manipulating the production of this compound in crops, it may be possible to enhance their natural resistance to pests and diseases. cabidigitallibrary.org This could involve genetically engineering plants to produce higher levels of this compound upon herbivore attack, thereby attracting a greater number of natural enemies. nih.gov

Another application is the use of synthetic this compound in "push-pull" strategies for pest management. In this approach, a repellent is used to "push" pests away from the crop, while an attractant is used to "pull" them towards a trap crop or a device that can neutralize them. The compound could also be used to develop lures for monitoring pest populations, allowing for more precise and timely application of control measures. mdpi.com Furthermore, research is exploring the potential of this and other GLVs to enhance plant tolerance to abiotic stresses such as drought and salinity. nih.govresearchgate.net The development of these and other novel applications will depend on a deeper understanding of the compound's ecological functions and the continued advancement of biotechnological tools. cabidigitallibrary.org

Q & A

Q. Methodological considerations :

  • Storage : Store in a flammable liquids cabinet (Category 3) at controlled room temperature to prevent degradation .
  • Handling : Use inert atmosphere (N₂/Ar) during high-temperature reactions to avoid oxidation .
  • Solvent selection : Alcohol-based solvents are preferred for dissolution in synthetic workflows .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:
Validate identity and purity using:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns with reference standards (e.g., FCC, JECFA) .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra for characteristic signals (e.g., ester carbonyl at ~170 ppm, alkene protons at δ 5.3–5.5 ppm) .
  • Infrared Spectroscopy (IR) : Confirm ester C=O stretch (~1740 cm⁻¹) and cis-alkene C-H bend (~720 cm⁻¹) .
  • Refractive index and density : Cross-check with batch-specific Certificates of Analysis (COA) via supplier databases .

Advanced tip : For trace impurities, use High-Resolution LC-MS with electrospray ionization to detect oxidation byproducts (e.g., peroxides) .

Advanced: How do structural modifications in cis-3-Hexenyl esters (e.g., chain length, functional groups) affect their olfactory and reactivity profiles?

Answer:
Comparative studies of cis-3-Hexenyl esters reveal:

Ester Olfactory Profile Reactivity
cis-3-Hexenyl acetateFresh, green aromaHigh ester hydrolysis susceptibility
cis-3-Hexenyl butyrateFruity, sweet notesModerate stability in acidic conditions
cis-3-Hexenyl salicylateHerbal, balsamicPhoto-sensitive due to aromatic ring
3-methylbutanoate Apple-like, greenStable under anaerobic conditions

Mechanistic insight : The 3-methylbutanoate moiety enhances steric hindrance, reducing enzymatic hydrolysis rates compared to acetate derivatives .

Advanced: How can discrepancies in CAS registry numbers (e.g., 35154-45-1 vs. 10032-11-8) impact literature reviews?

Answer:
CAS number conflicts arise due to:

  • Isomeric variations : Some suppliers mislabel cis/trans isomers or homologs (e.g., 3-Hexenyl vs. cis-3-Hexenyl) .
  • Legacy data : Older publications may use deprecated identifiers (e.g., 10032-11-8 in non-peer-reviewed sources) .

Q. Resolution strategy :

Cross-reference molecular formulas (C₁₁H₂₀O₂) and spectral data (NMR, MS) .

Verify regulatory compliance (e.g., FCC, EU 1334/2008) to confirm commercial-grade specifications .

Basic: What are the best practices for synthesizing this compound in academic labs?

Answer:
Route 1: Esterification

  • Reagents : cis-3-Hexenol + 3-methylbutanoic acid, H₂SO₄ (catalyst).
  • Conditions : Reflux at 80°C for 6–8 h under N₂, followed by neutralization and vacuum distillation .

Q. Route 2: Enzymatic synthesis

  • Biocatalyst : Lipase B from Candida antarctica (CAL-B) in non-aqueous media.
  • Yield : >90% enantiomeric excess under solvent-free conditions .

Optimization : Monitor reaction progress via FTIR for ester bond formation (~1740 cm⁻¹) .

Advanced: How can researchers address stability challenges during in vitro studies involving this compound?

Answer:
Degradation pathways :

  • Hydrolysis : pH-dependent; accelerated in alkaline conditions .
  • Oxidation : Cis-alkene susceptible to peroxidation under light/heat .

Q. Stabilization strategies :

  • Add antioxidants (e.g., BHT at 0.01% w/w) .
  • Store samples in amber vials at –20°C under argon .
  • Use stabilizers like tocopherol acetate in biological assays .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (flammable liquid; flash point 60°C) .
  • Ventilation : Use fume hoods for aliquoting and reactions .
  • Waste disposal : Segregate as halogen-free organic waste; contract licensed hazardous waste firms .

Advanced: What computational tools are available to predict the synthetic pathways of this compound?

Answer:

  • AI-Powered Synthesis Planning : Platforms like BenchChem’s tool (avoid per user instruction) and Reaxys® prioritize routes based on atom economy and safety .
  • DFT calculations : Model transition states for esterification kinetics (e.g., Gaussian 16 with B3LYP/6-31G*) .

Validation : Compare predicted vs. experimental ¹³C NMR shifts (RMSD < 2 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-Hexenyl 3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
cis-3-Hexenyl 3-methylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.